Sdz eaa 494, also known as D-CPP-ene, is a chemical compound with the molecular formula and a molecular weight of . It is classified as a competitive antagonist of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. This compound has garnered attention in pharmacological research for its potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases .
Sdz eaa 494 was first synthesized in the context of studying NMDA receptor antagonism. The compound is derived from the enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid, specifically focusing on its unsaturated analogue, (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid.
Sdz eaa 494 falls under the category of pharmaceutical compounds and neuropharmacological agents. Its primary classification is as an NMDA receptor antagonist, which is critical for various neurological functions and therapeutic interventions.
The synthesis of Sdz eaa 494 involves several key steps:
The industrial production of Sdz eaa 494 utilizes optimized reaction conditions to maximize yield and purity. This involves controlling parameters like temperature, pressure, and reaction time to ensure efficient synthesis while adhering to quality control standards.
Sdz eaa 494 features a complex molecular structure characterized by:
Sdz eaa 494 can undergo several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield various oxidized derivatives, while reduction can lead to modified versions of the original compound.
Sdz eaa 494 acts primarily by competitively antagonizing the N-methyl-D-aspartate receptor in the central nervous system. This mechanism involves binding to the receptor site, preventing glutamate from exerting its excitatory effects, which is crucial in conditions like epilepsy and neuropathic pain .
Data from pharmacological studies indicate that Sdz eaa 494 exhibits significant inhibitory activity at low concentrations, with an effective dose (ED50) around .
Relevant data include:
Sdz eaa 494 has diverse applications across various scientific fields:
SDZ EAA 494 (generic name: Midafotel; synonyms: D-CPPene, (R)-CPPene) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist with the chemical name (2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid. Its molecular formula is C₈H₁₅N₂O₅P, and it has a molecular weight of 250.19 Da [5] [8] [10]. The compound features a piperazine ring with a carboxylic acid moiety and a phosphonopropenyl side chain, which adopts an (E) configuration. The stereochemistry at the C2 position (R-enantiomer) is critical for its pharmacological activity [8] [10].
Physicochemical Properties:
Table 1: Key Chemical Identifiers of SDZ EAA 494
Property | Value |
---|---|
CAS Number | 117414-74-1 |
Molecular Weight | 250.19 Da |
Canonical SMILES | C1CN(CC@@HC(=O)O)/C=C/P(=O)(O)O |
IUPAC Name | (2R)-4-[(E)-3-Phosphonoprop-2-enyl]piperazine-2-carboxylic acid |
SDZ EAA 494 acts as a high-affinity competitive antagonist at the glutamate-binding site of NMDA receptors. It exhibits a binding affinity (Ki) of 40 nM against NMDA receptors in radioligand displacement assays using [³H]CGP39653, with a pKi value of 7.5 [1] [5] [8]. Electrophysiological studies in rat neocortical slices demonstrate that it potently inhibits NMDA-induced depolarizations (pA₂ = 6.7–6.8) without affecting non-NMDA glutamate receptors (e.g., AMPA or kainate receptors) [1] [3].
Key Mechanistic Features:
In vivo, this mechanism underlies its anticonvulsant effects, as SDZ EAA 494 suppresses NMDA-mediated excitatory postsynaptic potentials (EPSPs) in seizure-prone neural circuits [1] [9].
SDZ EAA 494 demonstrates favorable central nervous system (CNS) bioavailability following systemic administration. In rodent models, it achieves significant brain concentrations within 30–60 minutes after oral or intraperitoneal dosing [1] [6]. Its oral bioavailability is attributed to:
Pharmacokinetic Milestones:
SDZ EAA 494 belongs to the competitive NMDA antagonist class, distinguishing it pharmacologically from non-competitive channel blockers (e.g., MK-801, phencyclidine/PCP) and glycine-site antagonists.
Binding and Functional Comparisons:
Table 2: Pharmacological Comparison of NMDA Antagonists
Antagonist | Mechanism | Affinity (Ki) | Oral ED₅₀ (MES) | Psychotomimesis |
---|---|---|---|---|
SDZ EAA 494 (D-CPPene) | Competitive (glutamate site) | 40 nM | 16 mg/kg | Absent |
CPP | Competitive (glutamate site) | 120 nM | >30 mg/kg | Absent |
MK-801 | Non-competitive (channel) | 2 nM | 0.3 mg/kg | Severe |
PCP | Non-competitive (channel) | 50 nM | 5 mg/kg | Severe |
Behavioral Interactions:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6